molecular formula C17H12F3N3O2S B6428024 N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide CAS No. 2034366-29-3

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide

Cat. No. B6428024
CAS RN: 2034366-29-3
M. Wt: 379.4 g/mol
InChI Key: IMCSERSMNAGCOY-UHFFFAOYSA-N
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Description

N-{[3-(Thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide, abbreviated as NTPTB, is a novel organic compound that has been used for a variety of scientific applications. NTPTB is a heterocyclic compound containing both nitrogen and sulfur atoms, and is a derivative of pyrazine. It has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug delivery. In

Scientific Research Applications

NTPTB has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug delivery. In medicinal chemistry, NTPTB has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In organic synthesis, NTPTB has been used as a ligand for metal-catalyzed reactions. In drug delivery, NTPTB has been used as a delivery vehicle for small molecules and peptides, as well as a potential target for drug-resistant cancer cells.

Mechanism of Action

NTPTB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NTPTB binds to the active site of the enzyme, blocking its activity and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in increased nerve transmission.
Biochemical and Physiological Effects
NTPTB has been studied for its potential effects on biochemical and physiological processes. In animal studies, NTPTB has been shown to increase acetylcholine levels in the brain, resulting in improved memory and learning. It has also been shown to increase the release of dopamine, resulting in improved mood and motivation. Additionally, NTPTB has been shown to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

NTPTB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. Additionally, it is non-toxic and can be used in a variety of applications. However, NTPTB is not completely water soluble, and can be difficult to work with in certain conditions.

Future Directions

NTPTB has potential applications in a variety of areas, including medicinal chemistry, organic synthesis, and drug delivery. Future research should focus on optimizing the synthesis of NTPTB and improving its solubility in water. Additionally, further studies should be conducted to explore the potential therapeutic effects of NTPTB, as well as its use in drug delivery systems. Finally, further research should be conducted to explore the potential for NTPTB to be used as a ligand for metal-catalyzed reactions.

Synthesis Methods

NTPTB can be synthesized by a variety of methods, including the reaction of 3-thiophen-2-ylpyrazine-2-carboxylic acid and 3-trifluoromethoxybenzoyl chloride in the presence of anhydrous zinc chloride and N-methylpyrrolidine. This reaction yields NTPTB in the form of a solid. The reaction is carried out in a solution of dichloromethane at room temperature.

properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)25-12-4-1-3-11(9-12)16(24)23-10-13-15(22-7-6-21-13)14-5-2-8-26-14/h1-9H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCSERSMNAGCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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